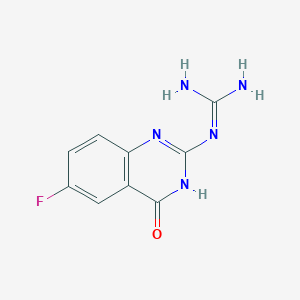

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine

描述

属性

IUPAC Name |

2-(6-fluoro-4-oxo-3H-quinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUCBVCHQQHPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Quinazoline Core

The preparation of N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine begins with the synthesis of the quinazoline nucleus, specifically 6-fluoro-4-hydroxyquinazoline derivatives. Commonly, this involves:

- Starting Materials: Substituted 2-aminobenzonitriles or 2-nitrobenzonitriles are used as precursors.

- Cyclization: Formic acid and sulfuric acid are employed to cyclize these precursors into 6-nitroquinazolin-4-ol derivatives.

- Reduction: The nitro group is reduced to an amino group using iron powder/ammonium chloride in isopropyl alcohol/water or catalytic hydrogenation with Raney nickel in dimethylformamide (DMF) under hydrogen pressure (50-60 psi).

| Step | Reagents/Conditions | Outcome | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Formic acid (85%), conc. H2SO4, reflux | 6-nitroquinazolin-4-ol | 98.9% |

| Reduction Method 1 | Fe powder, NH4Cl, isopropyl alcohol/water, reflux 70-75°C | 6-aminoquinazolin-4-ol | 99.25% |

| Reduction Method 2 | Raney Ni, DMF, H2 (50-60 psi), 50-60°C, filtration | 6-aminoquinazolin-4-ol | 93.0% |

This stepwise approach ensures high purity of the quinazoline intermediate, which is critical for subsequent functionalization.

Introduction of the 4-Hydroxy Group and Fluorine Substitution

The 4-hydroxyquinazoline structure is maintained or introduced during cyclization. Fluorine substitution at the 6-position is typically introduced via the starting 2-aminobenzonitrile derivative or by halogen exchange reactions on the quinazoline ring before further modifications.

Guanidine Functionalization

The guanidine group is introduced by reacting the quinazoline intermediate with guanidine derivatives or equivalents under controlled conditions. Although direct literature on this compound is limited, analogous methods for functionalizing quinazoline derivatives with guanidine involve:

- Nucleophilic substitution: The amino group at position 2 of the quinazoline ring reacts with guanidine or guanidine salts.

- Use of coupling agents: For better yields, coupling agents or activating reagents may be employed.

- Reaction conditions: Mild heating in polar aprotic solvents (e.g., DMF, DMSO) is common.

Alternative Synthetic Routes and Modifications

Research on related quinazoline derivatives suggests multi-component reactions and condensation methods can be used to access functionalized quinazolines efficiently:

- Multi-component synthesis: Combining amines, aldehydes, and isocyanides or other components in one-pot reactions to form quinazoline hybrids.

- Hydroxyquinoline synthesis analogs: Techniques such as the Conrad–Limpach reaction for 4-hydroxyquinolines provide insight into forming hydroxyquinazoline frameworks, which can be adapted for guanidine substitution.

Summary Table of Key Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Cyclization of 2-nitrobenzonitrile | Formic acid, conc. H2SO4, reflux | 6-nitroquinazolin-4-ol | High purity, yellow powder |

| 2 | Reduction of nitro group | Fe powder/NH4Cl in isopropyl alcohol/water or Raney Ni/DMF under H2 | 6-aminoquinazolin-4-ol | Brown or yellow powder |

| 3 | Fluorine substitution | Precursor selection or halogen exchange | 6-fluoro-4-hydroxyquinazoline derivative | Ensures fluorine at position 6 |

| 4 | Guanidine introduction | Guanidine reagent, polar aprotic solvent, mild heat | This compound | Final target compound |

Research Findings and Analytical Data

- The purity of intermediates is typically confirmed by HPLC, with values above 90% considered acceptable.

- Structural confirmation is supported by ^1H-NMR, IR spectroscopy, and sometimes mass spectrometry.

- Reaction monitoring is often performed by TLC or HPLC to ensure completion.

- The reduction step is critical and can be optimized by choosing between chemical reduction (iron powder) or catalytic hydrogenation (Raney nickel), depending on scale and equipment availability.

化学反应分析

Types of Reactions

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The fluoro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may result in the removal of the fluoro group.

科学研究应用

Medicinal Chemistry

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine is being investigated for its potential therapeutic effects against various diseases:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have shown that it inhibits cell proliferation in lung cancer cell lines with an IC50 value around 10 µM.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing and validating analytical methods. Its unique structure allows for precise identification and quantification in complex mixtures, making it valuable in pharmaceutical testing and quality control processes.

Biological Research

The compound is being explored for its biological activities beyond antimicrobial and anticancer properties:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in critical biological pathways. Understanding these interactions could lead to novel therapeutic strategies for diseases characterized by dysregulated enzyme activity.

Case Study 1: Anticancer Efficacy

A study focusing on lung cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 10 µM, indicating potent activity against these cells.

Case Study 2: Antimicrobial Testing

In another investigation involving various bacterial strains, this compound was tested alongside standard antibiotics. The results indicated comparable efficacy to conventional treatments against certain pathogens, suggesting its potential as an alternative or adjunct therapy in infectious diseases.

作用机制

The mechanism of action of N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Key Observations:

Enzyme Inhibition and Binding Affinity

- This compound: No direct IC₅₀ data are available, but fluorine’s electronegativity and small size suggest improved target interaction compared to bulkier halogens (e.g., Br) .

- Cyanoguanidine Analogs: Compounds like CHS 828 (a pyridyl cyanoguanidine) demonstrate potent antitumor activity (IC₅₀ ~25–27 μmol/L) via nicotinamide phosphoribosyl transferase inhibition. However, structural divergence (e.g., pyridyl vs. quinazoline cores) limits direct comparison .

生物活性

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by various studies and findings.

- Chemical Formula : C₉H₈FN₅O

- CAS Number : 1379811-49-0

- Molecular Weight : 197.19 g/mol

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial and fungal growth, including DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities range from 4.33 to 23.87 µM, indicating significant potency compared to standard controls .

- Antimicrobial Activity : In vitro studies demonstrate that this compound possesses broad-spectrum antimicrobial properties, effectively inhibiting various bacterial strains and fungi. This activity is attributed to its structural characteristics that allow interaction with microbial targets .

- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, evidenced by increased spleen and thymus weights in animal models, as well as enhanced activation of CD4+ and CD8+ T lymphocytes .

Biological Activity Summary

| Activity Type | Observations | IC50 Values |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against bacteria and fungi | 4.33 - 23.87 µM |

| Enzyme Inhibition | Inhibition of DNA gyrase and DHFR | 4.33 - 23.87 µM |

| Immunomodulatory | Increased lymphocyte activation | Not quantified |

Study on Antimicrobial Properties

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various quinazoline derivatives, including this compound. The results indicated that this compound exhibited significant inhibition zones against tested pathogens, comparable to established antibiotics such as tetracycline .

Anticancer Potential

Research has also explored the anticancer potential of this compound through its effects on cancer cell lines. It was found to induce apoptosis in certain cancer types by inhibiting NAD+ biosynthesis via NAMPT inhibition, leading to reduced tumor growth in xenograft models .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in its biological activity. These studies suggest a favorable binding affinity, supporting its role as a potential therapeutic agent against microbial infections and cancer .

常见问题

Q. Q1. What are the recommended synthetic strategies for preparing N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine, and how can structural purity be validated?

Methodological Answer: The synthesis of quinazoline derivatives like This compound typically involves transition metal-catalyzed reactions to assemble the quinazoline scaffold. A related compound, 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine , was synthesized using precursors functionalized with fluorine and phenyl groups, followed by guanidine coupling . To ensure structural fidelity:

- Use NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and hydrogen bonding patterns.

- Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~281.29 g/mol for analogs) .

- X-ray crystallography (using programs like SHELX) can resolve ambiguities in tautomeric forms or hydrogen bonding, as seen in similar guanidine derivatives .

Q. Q2. What preliminary pharmacological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer: Initial pharmacological screening should focus on:

- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, as quinazoline derivatives often exhibit antiproliferative activity .

- Enzyme inhibition studies (e.g., kinase or protease assays), given the guanidine group’s ability to interact with catalytic sites .

- Antimicrobial testing via microdilution methods, as fluorinated benzothiazole/quinazoline hybrids show antibacterial potential .

- Solubility and logBB calculations (e.g., using computational models) to predict blood-brain barrier penetration, leveraging data from analogs like N-(4-phenyl-thiazol-2-yl)-guanidine (logBB = -0.46) .

Advanced Research Questions

Q. Q3. How do substituent effects (e.g., fluorine, hydroxyl groups) influence the compound’s reactivity and pharmacological profile?

Methodological Answer:

- Electron-withdrawing fluorine at the 6-position enhances metabolic stability and modulates π-π interactions in target binding .

- The 4-hydroxy group may participate in hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) but could reduce bioavailability due to polarity. Comparative studies with N-(4,6,7-Trimethylquinazolin-2-yl)guanidine (non-hydroxylated) can clarify this .

- Reactivity : Fluorine and hydroxyl groups may direct electrophilic substitution reactions; monitor via HPLC-MS during stability testing under physiological pH .

Q. Q4. What crystallographic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (employing SHELX software) is essential for determining tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks .

- Powder XRD can assess polymorphism, as seen in hydrochlorides of related guanidine derivatives .

- Thermogravimetric analysis (TGA) paired with XRD can correlate thermal stability (e.g., decomposition at ~235–268°C for nitro-substituted analogs) with crystallinity .

Q. Q5. How can metabolic pathways and degradation products be characterized for this compound?

Methodological Answer:

- Use in vitro microsomal assays (e.g., rat liver microsomes) to identify phase I metabolites. For example, N,N'-diphenylguanidine undergoes hydroxylation to N-(4-hydroxyphenyl)-N'-phenylguanidine , detectable via LC-MS/MS .

- Stability studies : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) to assess hydrolytic degradation. Monitor via UV-Vis spectroscopy at λmax ~270–300 nm (typical for quinazolines) .

Q. Q6. What computational methods are effective for predicting binding modes and optimizing derivatives?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) against targets like dimethylarginine dimethylaminohydrolase-1 (DDAH-1), leveraging the guanidine group’s affinity for catalytic zinc ions .

- QSAR models can correlate substituent effects (e.g., Hammett σ values for fluorine) with bioactivity. Use datasets from analogs like N-(4-methyl-thiazol-2-yl)-guanidine (logBB = -0.69) .

- DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict regioselectivity in reactions .

Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。